molecular formula C20H22N2O3 B11025196 N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025196
M. Wt: 338.4 g/mol
InChI Key: OSFQPUVFGCULOB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethylphenyl boronic acid or halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-Dimethylphenyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    N-(3,4-Dimethylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Differing by the presence of a chloro group instead of a methoxy group.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-13-4-5-16(10-14(13)2)21-20(24)15-11-19(23)22(12-15)17-6-8-18(25-3)9-7-17/h4-10,15H,11-12H2,1-3H3,(H,21,24)

InChI Key

OSFQPUVFGCULOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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